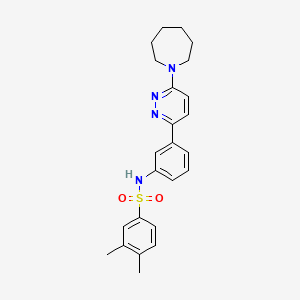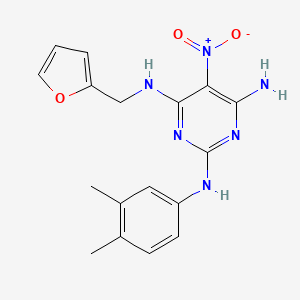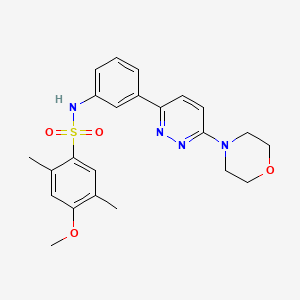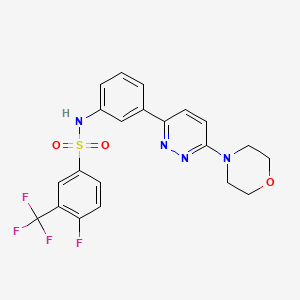
N-(3-(6-(azepan-1-yl)pyridazin-3-yl)phenyl)-3,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE is a complex organic compound that features a pyridazine ring substituted with an azepane group, a phenyl ring, and a dimethylbenzenesulfonamide moiety. This compound is of interest due to its potential pharmacological properties and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with alkyl-oxohex-ynoates followed by condensation with hydrazine . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow chemistry.
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The pyridazine ring can be oxidized under specific conditions, leading to the formation of pyridazinone derivatives.
Reduction: Reduction reactions can modify the azepane group or other substituents.
Aplicaciones Científicas De Investigación
N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various pharmacological effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The pyridazine ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of pharmacological effects, such as anti-inflammatory or antimicrobial actions .
Comparación Con Compuestos Similares
Similar compounds include other pyridazine derivatives, such as pyridazinone and pyridazine-based drugs. Compared to these, N-{3-[6-(AZEPAN-1-YL)PYRIDAZIN-3-YL]PHENYL}-3,4-DIMETHYLBENZENE-1-SULFONAMIDE may offer unique pharmacological properties due to its specific substituents and structural configuration. Other similar compounds include:
Pyridazinone derivatives: Known for their diverse pharmacological activities.
Pyridazine-based drugs: Used in various therapeutic applications.
Propiedades
Fórmula molecular |
C24H28N4O2S |
|---|---|
Peso molecular |
436.6 g/mol |
Nombre IUPAC |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-3,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C24H28N4O2S/c1-18-10-11-22(16-19(18)2)31(29,30)27-21-9-7-8-20(17-21)23-12-13-24(26-25-23)28-14-5-3-4-6-15-28/h7-13,16-17,27H,3-6,14-15H2,1-2H3 |
Clave InChI |
SLIIYKZKTBJQNC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-bromo-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B14971564.png)
![N-[2-(cyclohex-1-en-1-yl)ethyl]-2-[(6-oxo-9-phenyl-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B14971566.png)
![6-chloro-3-[5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2(1H)-one](/img/structure/B14971568.png)
![5-[4-(4-Fluorophenyl)piperazine-1-carbonyl]-3-phenyl-2,1-benzoxazole](/img/structure/B14971571.png)
![1-(4-{[4-(Dimethylamino)-6-methylpyrimidin-2-YL]amino}phenyl)-3-(2,5-dimethylphenyl)urea](/img/structure/B14971574.png)

![N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-phenylacetamide](/img/structure/B14971591.png)
![ethyl 3-[(5-chloro-2-methylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B14971602.png)

![5-methyl-7-(2-methylphenyl)-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B14971610.png)
![N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)-4-phenylbutanamide](/img/structure/B14971615.png)

![N-{2,9-Dimethyl-4-oxo-4H-pyrido[1,2-A]pyrimidin-3-YL}-3-fluorobenzamide](/img/structure/B14971621.png)

